molecular formula C9H10N2O2 B8391799 5-Dimethylamino-2-nitrosobenzaldehyde

5-Dimethylamino-2-nitrosobenzaldehyde

Cat. No.: B8391799
M. Wt: 178.19 g/mol
InChI Key: NMHUSOZQBJFXLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Dimethylamino-2-nitrosobenzaldehyde is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

5-(dimethylamino)-2-nitrosobenzaldehyde

InChI

InChI=1S/C9H10N2O2/c1-11(2)8-3-4-9(10-13)7(5-8)6-12/h3-6H,1-2H3

InChI Key

NMHUSOZQBJFXLI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)N=O)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Photolysis of 5-dimethylamino-2-nitrobenzyltrichloroacetate (41) and α-phenyl-5-dimethylamino-2-nitrobenzyltrichloroacetate (42) appeared to be of particular promise. They have absorption maxima at 395 and 398 nm, respectively, with molar extinction coefficients of around 17000 M.cm−1. The photolysis of compound 41, with no substitution at the α-position, was slower than that of the esters having an α-substitution16,17. Thus irradiation at 0.2% concentration, at 365 nm, gave the expected photoproduct, 5-dimethylamino-2-nitrosobenzaldehyde (53), in 30% yield after 16 min. In addition, the amount of accompanying secondary photoproducts, around 10%, was the highest among the esters evaluated so far. On the other hand, irradiations at lower concentrations indicated that the inner filter effect was diminishing as the photolysis proceeded. This was not the case with any esters tested by us before. Preliminary illuminations of compound 41 with blue light, λ>395 nm, at 0.002% concentration, carried out with the high pressure mercury arc lamp equipped with appropriate filters, gave about 12% photoconversion after 16 min. This result indicates that the development of photolabile esters whose activation would require considerably less expensive sources of visible light is feasible.
Name
5-dimethylamino-2-nitrobenzyltrichloroacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
α-phenyl-5-dimethylamino-2-nitrobenzyltrichloroacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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